molecular formula C3H3N3 B1199460 1,2,4-Triazine CAS No. 290-38-0

1,2,4-Triazine

Cat. No. B1199460
CAS RN: 290-38-0
M. Wt: 81.08 g/mol
InChI Key: FYADHXFMURLYQI-UHFFFAOYSA-N
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Description

1,2,4-Triazine is a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is an important class of nitrogen-containing heterocyclic compounds with wide applications in the fields of medicine, chemicals, and materials .


Synthesis Analysis

The synthesis of 1,2,4-Triazine derivatives has been achieved through various methods. One approach involves [4 + 2] domino annulation reactions, which have been developed for the synthesis of 1,2,4-triazine derivatives . Another method involves the formation of a C—N bond based on tandem cyclization .


Molecular Structure Analysis

The molecular formula of 1,2,4-Triazine is C3H3N3, with a molecular weight of 81.0760 . The structure of 1,2,4-Triazine is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

The reaction of 3-amino-5-nitro-1,2,4-triazole with nitrous acid produces the corresponding diazonium salt. When the diazonium salt is treated with nitroacetonitrile, a subsequent condensation and cyclization reaction occurs to produce 4-amino-3,7-dinitrotriazolo .


Physical And Chemical Properties Analysis

1,2,4-Triazine has a density of 1.2±0.1 g/cm3, a boiling point of 197.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 20.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 69.1±3.0 cm3 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

1,2,4-Triazine derivatives have been extensively studied for their potential as anticancer agents. The fused heterocycle Pyrrolo [2,1-f] [1,2,4]triazine, in particular, has shown promise in targeting kinases involved in cancer therapy . Kinase inhibitors containing the 1,2,4-triazine scaffold, such as avapritinib and remdesivir, have been developed, highlighting the compound’s significance in medicinal chemistry.

Biological Activity: Drug Design

The chemical properties of 1,2,4-Triazine make it a valuable substrate for constructing mono and fused derivatives for structure–activity relationship studies . Its electron-deficient system compared to other heterocycles allows for the design of new molecules with targeted biological activity, making it a key player in the development of new drugs.

Synthetic Methods: Green Chemistry

The synthesis of 1,2,4-Triazine compounds is gaining attention due to the need for green and highly efficient methods . Researchers are focusing on developing sustainable processes for creating these compounds, which are crucial in various fields, including medicine and materials science.

Chemical Properties: Structural Information

1,2,4-Triazine’s popularity among scientists is partly due to its interesting chemical properties. Studies are ongoing to collect new structural information and develop novel applications based on these properties . This includes understanding its behavior as a ligand in heterobimetallic complexes.

Enzyme Inhibition: Therapeutic Agents

Research has been conducted on 1,2,4-triazine-sulfonamide hybrids as potential inhibitory drugs . These studies focus on the inhibition effects on enzymes like AChE and GST, which are significant in the treatment of various diseases, including Alzheimer’s and cancer.

Safety and Hazards

Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .

Mechanism of Action

Biochemical Pathways:

1,2,4-Triazine derivatives impact various pathways:

Result of Action:

Molecular and cellular effects vary based on the specific derivative. For example, some derivatives inhibit tyrosinase (important in melanin synthesis), while others affect cancer cell growth or fungal susceptibility .

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, influence 1,2,4-triazine behavior. Stability, efficacy, and bioavailability depend on these conditions.

: Methods of Synthesis for the Azolo [1,2,4]Triazines : Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy : Chemogenomic and transcriptome analysis identifies mode of action of the chemosensitizing agent CTBT : Novel kojic acid-1,2,4-triazine hybrids as anti-tyrosinase agents : Investigating the Structure-Activity Relationship of 1,2,4-Triazine G

properties

IUPAC Name

1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYADHXFMURLYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183190
Record name 1,2,4-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine

CAS RN

290-38-0
Record name 1,2,4-Triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 1,2,4-triazine?

A1: 1,2,4-Triazine is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.

Q2: What spectroscopic techniques are used to characterize 1,2,4-triazine derivatives?

A2: Various spectroscopic methods are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and conformation of 1,2,4-triazines. Both 1H and 13C NMR are commonly utilized. []
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and analyze fragmentation patterns, providing insights into its structure. []
  • UV-Visible Spectroscopy: This method helps analyze the electronic transitions within the molecule, providing information about conjugation and potential chromophores. []

Q3: Can you describe an example of nucleophilic substitution in 1,2,4-triazines?

A3: Research shows that the 3-position of 3,6-bis(methylthio)-5-carbamoyl-1,2,4-triazine exhibits higher reactivity towards nucleophilic substitution compared to the 6-position. []

Q4: How does the presence of electron-withdrawing or electron-donating groups affect the reactivity of 1,2,4-triazines?

A4: The electronic nature of substituents significantly influences the reactivity of 1,2,4-triazines. Electron-withdrawing groups generally enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density, potentially promoting electrophilic substitution reactions. []

Q5: What are some common synthetic approaches to 1,2,4-triazine derivatives?

A5: Several synthetic strategies have been developed, including:

  • Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or amidrazones, is a common method. [] , []
  • Tandem Cyclization: This efficient approach involves the formation of multiple bonds in a single reaction sequence, leading to the rapid assembly of the 1,2,4-triazine ring system. []
  • [3 + 3] Cycloaddition Reactions: These reactions involve the formation of a six-membered ring from a three-atom component and a three-atom component. Recent research highlights the use of Cs2CO3-catalyzed [3 + 3] cycloaddition reactions for the synthesis of coumarin-1,2,4-triazines. []

Q6: How can 1,2,4-triazines be functionalized for further derivatization?

A6: Functionalization strategies often involve introducing reactive handles into the 1,2,4-triazine core. For instance:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the introduction of aryl, alkenyl, and alkynyl groups, expanding the structural diversity of 1,2,4-triazine derivatives. []

Q7: Can you describe the reactivity of 1,2,4-triazine N-oxides?

A7: 1,2,4-Triazine N-oxides exhibit unique reactivity, particularly in cycloaddition reactions. Studies have shown their ability to undergo [4+2] cycloadditions with dienophiles, leading to the formation of fused heterocyclic systems. []

Q8: What are some notable biological activities associated with 1,2,4-triazine derivatives?

A8: 1,2,4-Triazines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including:

  • Anticancer Activity: Numerous 1,2,4-triazine derivatives have shown promising anticancer activity against various cancer cell lines. []
  • Antimicrobial Activity: Certain 1,2,4-triazines possess antibacterial, antifungal, and antiviral properties, making them potential candidates for developing novel antimicrobial agents. [] , []
  • Anti-inflammatory and Analgesic Activity: Some 1,2,4-triazine derivatives exhibit anti-inflammatory and pain-relieving properties, suggesting their potential for treating inflammatory disorders. [] , []
  • Anticonvulsant Activity: Studies have explored the potential of 1,2,4-triazine derivatives as anticonvulsant agents, with promising results. []

Q9: How do 1,2,4-triazine derivatives interact with biological targets?

A9: The mechanisms of action of 1,2,4-triazines vary depending on their structure and the specific biological target. Some general mechanisms include:

    Q10: What are the potential applications of 1,2,4-triazines in materials science?

    A10: The unique electronic properties and structural diversity of 1,2,4-triazines make them attractive building blocks for developing advanced materials. Some potential applications include:

      Q11: How is computational chemistry used in 1,2,4-triazine research?

      A11: Computational chemistry plays a vital role in understanding the properties and behavior of 1,2,4-triazines. Common applications include:

      • Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic properties, such as HOMO-LUMO energy levels and molecular orbitals, aiding in the rational design of new materials and understanding reactivity. []

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